molecular formula C7H5FN2S B1267395 2-Amino-6-fluorobenzothiazole CAS No. 348-40-3

2-Amino-6-fluorobenzothiazole

Cat. No. B1267395
CAS RN: 348-40-3
M. Wt: 168.19 g/mol
InChI Key: CJLUXPZQUXVJNF-UHFFFAOYSA-N
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Patent
US04353919

Procedure details

The starting compounds of the formula III wherein X is chlorine or bromine can be prepared from corresponding 2-benzothiazole-amines by reaction with a warm concentrated hydrohalic acid and sodium nitrite [See H. Mazzone and G. Pappalardo, Il Farmaco, Ed. Sc. 32, 348-354 (1977)]. Thus, for example, 2,6-dichlorobenzothiazole (m.p. 99°-101° C.) can be obtained from 6-chloro-2-benzothiazole-amine, and 2-chloro-6-fluorobenzothiazole (m.p. 92°-93° C.) can be obtained from 6-fluoro-2-benzothiazole-amine.
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2-benzothiazole-amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrohalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClCl.BrBr.N([O-])=O.[Na+].ClC1SC2C=C(Cl)C=CC=2N=1.Cl[C:21]1[CH:30]=[CH:29][C:24]2[N:25]=[C:26]([NH2:28])[S:27][C:23]=2[CH:22]=1.ClC1SC2C=C([F:41])C=CC=2N=1>>[F:41][C:21]1[CH:30]=[CH:29][C:24]2[N:25]=[C:26]([NH2:28])[S:27][C:23]=2[CH:22]=1 |f:2.3|

Inputs

Step One
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
2-benzothiazole-amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hydrohalic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(N=C(S2)N)C=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(N=C(S2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.